molecular formula C14H10N4 B1584635 2,3-Bis(2-pyridyl)pyrazine CAS No. 25005-96-3

2,3-Bis(2-pyridyl)pyrazine

Cat. No.: B1584635
CAS No.: 25005-96-3
M. Wt: 234.26 g/mol
InChI Key: WTZDTUCKEBDJIM-UHFFFAOYSA-N
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Description

2,3-Bis(2-pyridyl)pyrazine is an organic compound with the molecular formula C14H10N4. It is a heterocyclic compound that consists of a pyrazine ring substituted with two pyridyl groups at the 2 and 3 positions. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in coordination chemistry.

Biochemical Analysis

Biochemical Properties

2,3-Bis(2-pyridyl)pyrazine has been identified as a new organocatalyst, which has been utilized for the direct cross-coupling reactions of an aryl halide with unactivated arenes/heteroarenes via C(sp2)-H bond activation . This indicates that this compound can interact with various enzymes and proteins involved in these biochemical reactions .

Cellular Effects

It has been found that complexes containing this compound have high cytotoxicity activity on human breast cancer cell line MCF-7 . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the in-situ formation of an aryl radical anion intermediate and progresses via a single electron transfer (SET) mechanism . This indicates that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the substitution reactivity of complexes containing this compound increases due to an increase in the π-conjugation on the bridging chelate which facilitates π-back bonding . This suggests that the effects of this compound may change over time in laboratory settings.

Dosage Effects in Animal Models

In vivo toxicological assessments on zebrafish embryos revealed that all the Ru−Pt complexes containing this compound have poor embryo acute toxic effects over 96 hours post-fertilization .

Metabolic Pathways

It has been used in the preparation of binary and ternary systems with V(IV)O and Cu(II) ions , suggesting that it may interact with enzymes or cofactors involved in these metabolic pathways.

Transport and Distribution

The coordination of Ru at one end of each of the complexes containing this compound enhances water solubility , suggesting that it may be transported and distributed within cells and tissues.

Subcellular Localization

Its involvement in the preparation of luminescent complexes suggests that it may be localized in specific compartments or organelles where these complexes exert their effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-pyridyl)pyrazine typically involves the condensation of 2-pyridinecarboxaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:

2C5H4NCHO+N2H4H2OC14H10N4+2H2O2 \text{C}_5\text{H}_4\text{NCHO} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_{14}\text{H}_{10}\text{N}_4 + 2 \text{H}_2\text{O} 2C5​H4​NCHO+N2​H4​⋅H2​O→C14​H10​N4​+2H2​O

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments. Industrial processes may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(2-pyridyl)pyrazine undergoes various chemical reactions, including:

    Coordination Reactions: Forms complexes with metal ions such as ruthenium, copper, and vanadium.

    Oxidation and Reduction: Can participate in redox reactions, especially when coordinated with metal centers.

    Substitution Reactions: The pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Coordination Reactions: Typically involve metal salts (e.g., RuCl3, CuSO4) in aqueous or organic solvents.

    Oxidation: Often involves oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Major Products:

    Coordination Complexes: Formation of luminescent complexes such as Ru(bpy)2(dpp)2+ and (bpy)2Ru(dpp)Ru(bpp)24+.

    Oxidation Products: Depending on the conditions, various oxidized forms of the ligand or metal-ligand complexes.

    Substitution Products: Substituted derivatives of the original compound.

Scientific Research Applications

2,3-Bis(2-pyridyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in the synthesis of coordination complexes with unique photophysical and electrochemical properties.

    Biology: Investigated for its potential in biological imaging and as a probe for metal ions in biological systems.

    Medicine: Explored for its potential in drug development, particularly in the design of metal-based therapeutics.

    Industry: Utilized in the development of luminescent materials and catalysts for various chemical processes.

Comparison with Similar Compounds

2,3-Bis(2-pyridyl)pyrazine can be compared with other similar compounds, such as:

    2,2’-Bipyridine: Another bidentate ligand with two pyridyl groups, but without the pyrazine ring.

    2,2’6’,2’'-Terpyridine: Contains three pyridyl groups and forms more stable complexes with metal ions.

    2,2’-Bipyrimidine: Similar structure but with pyrimidine rings instead of pyridine.

Uniqueness:

    Coordination Chemistry: The presence of the pyrazine ring in this compound provides additional coordination sites and electronic properties, making it unique compared to other ligands.

    Versatility: Its ability to form a wide range of metal complexes with diverse applications in various fields.

Properties

IUPAC Name

2,3-dipyridin-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZDTUCKEBDJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN=C2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352116
Record name 2,3-di(2-pyridyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25005-96-3
Record name 2,3-Di-2-pyridinylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25005-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-di(2-pyridyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis(2-pyridyl)pyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2,3-Bis(2-pyridyl)pyrazine (dpp) has the molecular formula C14H10N4 and a molecular weight of 234.26 g/mol.

A: Researchers frequently utilize techniques like 1H NMR, IR, UV-Vis absorption, and emission spectroscopy to characterize dpp and its metal complexes. [, , , , , , , , , ]

A: While dpp itself exhibits limited solubility in water, its metal complexes often demonstrate good stability in aqueous solutions. [, ]

A: The stability of dpp complexes can be influenced by the metal ion involved. For example, dinuclear [Ru([n]aneS4)] complexes bridged by dpp show varying stability of the Ru(II) oxidation state depending on the thiacrown ligand used. []

A: While dpp typically coordinates in a bidentate fashion, in complexes with technetium(V) and rhenium(V), DPQ uniquely forms a seven-membered chelate ring through bidentate coordination using its two pyridinic nitrogen atoms, leaving the quinoxaline nitrogens uncoordinated. []

A: Dpp-containing metal complexes have shown promise as photocatalysts for water reduction to produce hydrogen. Notably, Ru(II),Rh(III),Ru(II) trimetallic complexes bridged by dpp exhibit high turnover numbers and photostability in this application. [, ]

A: Studies have demonstrated that electron-withdrawing substituents on the terminal ligand of a 3 complex can increase the rate of chloride loss upon reduction, which in turn facilitates catalytic water reduction. []

A: Researchers have employed computational methods like Sparkle RM1 and PM7 to optimize the structures of dpp-containing lanthanide complexes and calculate spectroscopic parameters like Judd-Ofelt intensity parameters. [] Additionally, DFT calculations have been employed to study V(IV)O and Cu(II) complexes with dpp and other pyridine-based ligands. []

A: Substitutions on the dpp ligand can significantly alter the electrochemical and photophysical properties of its metal complexes. For instance, incorporating electron-withdrawing groups can shift reduction potentials and influence excited-state lifetimes. []

A: Yes, incorporating polyelectrolytes like poly(4-styrenesulfonate) (PSS) into aqueous solutions containing dpp-bridged Ru,Rh photocatalysts has been shown to significantly enhance their stability and efficiency for hydrogen production, even under aerobic conditions. []

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